2-(1H-Imidazol-5-yl)-3,6-dimethylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Imidazol-5-yl)-3,6-dimethylmorpholine is a heterocyclic compound that features both an imidazole ring and a morpholine ring The imidazole ring is a five-membered ring containing two nitrogen atoms, while the morpholine ring is a six-membered ring containing one nitrogen and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-5-yl)-3,6-dimethylmorpholine typically involves the formation of the imidazole ring followed by the introduction of the morpholine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of glyoxal with ammonia can form the imidazole ring, which can then be further reacted with a morpholine derivative to introduce the morpholine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Imidazol-5-yl)-3,6-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitrogen atoms in the imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield various reduced imidazole derivatives.
Scientific Research Applications
2-(1H-Imidazol-5-yl)-3,6-dimethylmorpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(1H-Imidazol-5-yl)-3,6-dimethylmorpholine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The imidazole ring can interact with metal ions or other functional groups, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Imidazol-4-yl)-3,6-dimethylmorpholine
- 2-(1H-Imidazol-5-yl)-3,5-dimethylmorpholine
- 2-(1H-Imidazol-5-yl)-3,6-dimethylpiperidine
Uniqueness
2-(1H-Imidazol-5-yl)-3,6-dimethylmorpholine is unique due to the specific positioning of the imidazole and morpholine rings, which can influence its chemical reactivity and biological activity. The presence of both rings in a single molecule allows for diverse interactions and applications that may not be possible with other similar compounds .
Properties
Molecular Formula |
C9H15N3O |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-(1H-imidazol-5-yl)-3,6-dimethylmorpholine |
InChI |
InChI=1S/C9H15N3O/c1-6-3-11-7(2)9(13-6)8-4-10-5-12-8/h4-7,9,11H,3H2,1-2H3,(H,10,12) |
InChI Key |
LCNPVLURKACDLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(C(O1)C2=CN=CN2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.